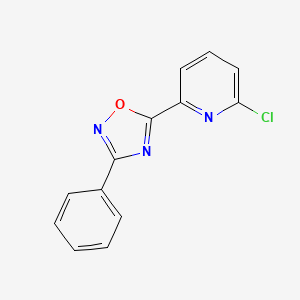![molecular formula C17H19ClN6 B12271284 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile](/img/structure/B12271284.png)
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}-6-méthylpyridine-3-carbonitrile est un composé organique complexe qui présente un cycle pyrimidine, un cycle pipéridine et un cycle pyridine. Ce composé est d'un intérêt significatif en raison de ses applications pharmacologiques potentielles et de son rôle en tant que bloc de construction dans la synthèse de diverses molécules bioactives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}-6-méthylpyridine-3-carbonitrile implique généralement plusieurs étapes, y compris la formation des cycles pyrimidine et pipéridine, suivies de leur couplage avec le cycle pyridine. Les réactifs courants utilisés dans ces réactions comprennent le carbonate de diméthyle (DMC), le DABCO et le palladium sur carbone (Pd/C) pour les réactions d'hydrogénation .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et des conditions de solvant pour garantir une synthèse efficace. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer encore la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
2-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}-6-méthylpyridine-3-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction impliquent souvent des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles : Méthylate de sodium, tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des acides carboxyliques correspondants, tandis que les réactions de réduction produisent généralement des alcools ou des amines .
Applications de la recherche scientifique
2-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}-6-méthylpyridine-3-carbonitrile a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.
Biologie : Enquête sur son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}-6-méthylpyridine-3-carbonitrile implique son interaction avec des cibles et des voies moléculaires spécifiques. Ce composé peut agir en inhibant des enzymes ou des récepteurs clés impliqués dans les processus pathologiques, exerçant ainsi ses effets thérapeutiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrimidine : Ces composés partagent la structure cyclique de la pyrimidine et présentent des propriétés pharmacologiques similaires.
Dérivés de pipéridine : Les composés contenant le cycle pipéridine sont également d'un intérêt significatif en raison de leur bioactivité.
Dérivés de pyridine : Ces composés sont largement utilisés en chimie médicinale et présentent des activités biologiques diverses.
Unicité
2-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}-6-méthylpyridine-3-carbonitrile est unique en raison de sa combinaison de trois cycles hétérocycliques distincts, qui confèrent un ensemble unique de propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C17H19ClN6 |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H19ClN6/c1-12-3-4-13(9-19)16(22-12)24-7-5-15(6-8-24)23(2)17-20-10-14(18)11-21-17/h3-4,10-11,15H,5-8H2,1-2H3 |
Clé InChI |
DAPRROJEJFFQMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12271206.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)
![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271248.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271251.png)
![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
![2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12271259.png)
![1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271264.png)
![4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B12271272.png)
![2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine](/img/structure/B12271274.png)
![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone](/img/structure/B12271277.png)

![4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271294.png)
